

A Comprehensive Technical Guide to 5-Bromo-4-methylpyridin-3-amine

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Compound of Interest

Compound Name: **5-Bromo-4-methylpyridin-3-amine**

Cat. No.: **B1276636**

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 850892-12-5

This technical guide provides an in-depth overview of **5-Bromo-4-methylpyridin-3-amine**, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, safety information, and provides detailed experimental protocols for the synthesis and analysis of structurally related compounds, offering a valuable resource for researchers in the field.

Core Properties and Safety Information

5-Bromo-4-methylpyridin-3-amine is a substituted pyridine derivative. While specific experimental data for some properties are limited, the following tables summarize its known and computed characteristics, as well as essential safety information.

Table 1: Physicochemical Properties of **5-Bromo-4-methylpyridin-3-amine**

Property	Value	Source
CAS Number	850892-12-5	[1]
Molecular Formula	C ₆ H ₇ BrN ₂	[1]
Molecular Weight	187.04 g/mol	
Appearance	Solid	
Boiling Point	302°C at 760 mmHg (Computed)	[1]
Flash Point	136.5°C (Computed)	[1]
Density	1.593 g/cm ³ (Computed)	[1]

Table 2: Safety and Hazard Information

Hazard Category	GHS Classification and Statements
Pictogram	
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.
Precautionary Statements	P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Note: This safety information is based on available data for the compound and its isomers. Always consult the specific Safety Data Sheet (SDS) before handling.

Synthesis and Reactivity

While a specific, publicly available, detailed synthesis protocol for **5-Bromo-4-methylpyridin-3-amine** is not readily found, the synthesis of its isomers provides a strong model for its preparation. A common route to synthesize brominated aminopyridines is through the electrophilic bromination of the corresponding aminopyridine. The bromine atom on the pyridine ring is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-

Miyaura and Buchwald-Hartwig reactions, making it a versatile intermediate for creating diverse molecular libraries.

Representative Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol details the synthesis of the isomeric 2-Amino-5-bromo-4-methylpyridine, which serves as a valuable reference for the synthesis of related compounds. The reaction involves the regioselective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).

[2]

Materials and Reagents:

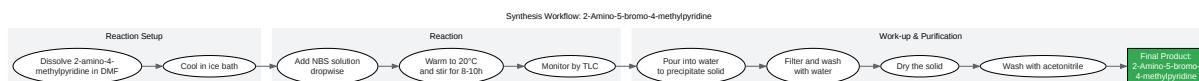
- 2-Amino-4-methylpyridine
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF)
- Acetonitrile
- Deionized Water
- Ice

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Thin Layer Chromatography (TLC) apparatus
- Büchner funnel and filter paper

Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the solution in an ice bath.
- Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF. Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine.
- Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into water, which will cause a brown solid to precipitate. Filter the solid using a Büchner funnel and wash it thoroughly with water. Dry the collected solid.[2]
- Purification: Wash the dried brown solid with 164 ml of acetonitrile. Filter the solid again and dry it to obtain the final product. The expected yield is approximately 80%.[2]



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A representative workflow for the synthesis of a brominated aminopyridine.

Analytical Characterization

The purity and identity of **5-Bromo-4-methylpyridin-3-amine** and its derivatives are critical for their application in research and development. High-Performance Liquid Chromatography

(HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

Representative Experimental Protocol: HPLC Analysis of 2-Amino-5-bromo-4-methylpyridine

The following is a representative HPLC method that can be adapted for the analysis of **5-Bromo-4-methylpyridin-3-amine**.

Instrumentation:

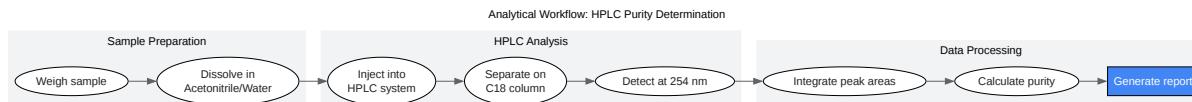
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Chromatographic Conditions:

- Mobile Phase A: 0.1% Phosphoric acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: A time-based gradient from low to high percentage of Mobile Phase B is typically used.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L

Sample Preparation:

- Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.



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A general workflow for the analytical characterization by HPLC.

Applications in Drug Discovery

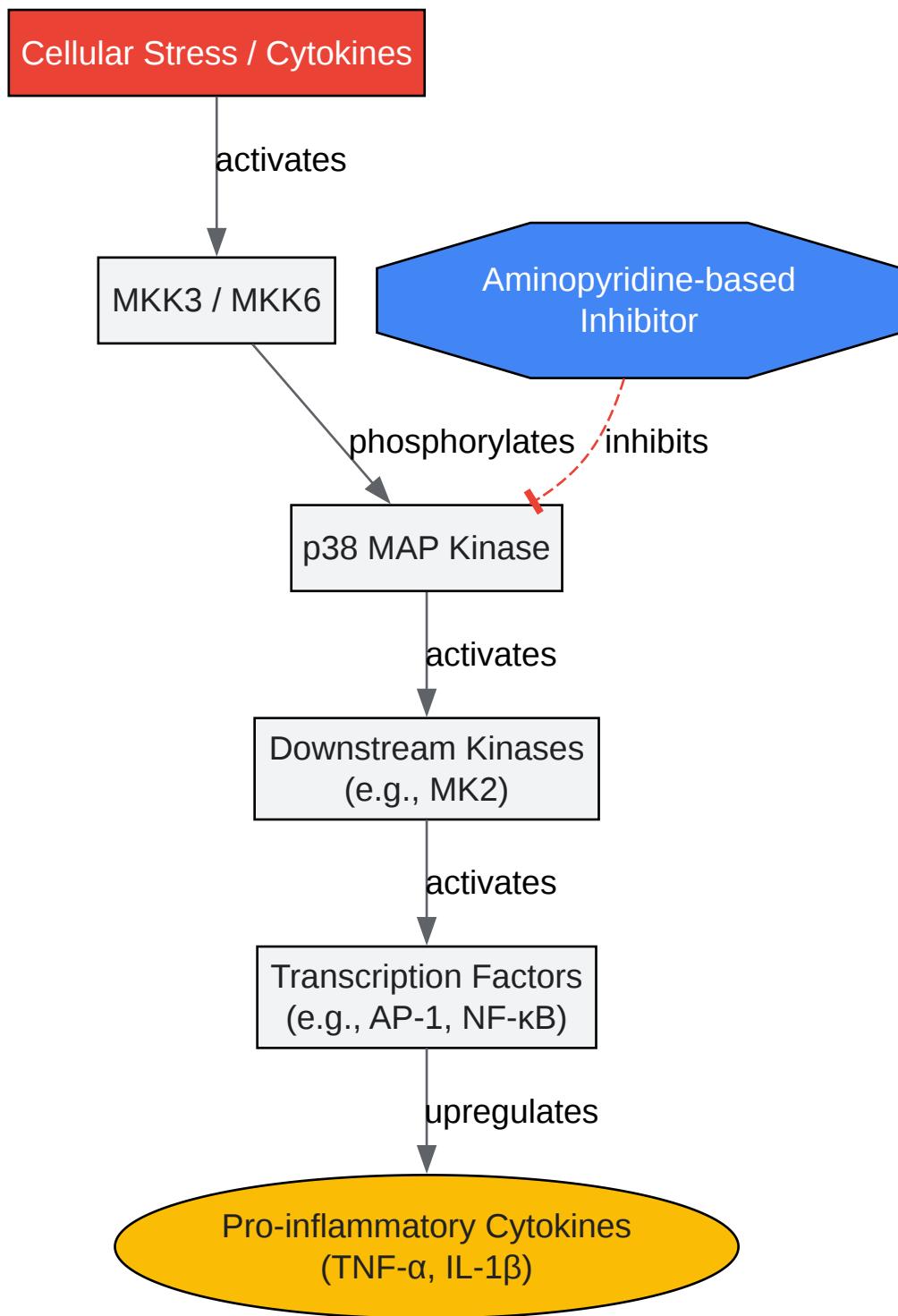
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently appearing in biologically active compounds. The isomeric compound, 2-bromo-5-methylpyridin-4-amine, and its derivatives are extensively used in the development of kinase inhibitors. This suggests a strong potential for **5-Bromo-4-methylpyridin-3-amine** in similar applications.

Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminopyridine core can act as a hinge-binder in the ATP-binding pocket of many kinases. The bromine atom provides a convenient point for chemical modification through cross-coupling reactions to introduce various substituents that can interact with other regions of the kinase, leading to potent and selective inhibitors.

Representative Signaling Pathway: p38 MAP Kinase Inhibition

Derivatives of brominated aminopyridines have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. Inhibition of p38 can modulate the production of pro-inflammatory cytokines like TNF- α and IL-1 β , making it a therapeutic target for inflammatory diseases.

Simplified p38 MAP Kinase Signaling Pathway

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Inhibition of the p38 MAP kinase pathway by a representative inhibitor.

In conclusion, **5-Bromo-4-methylpyridin-3-amine** is a valuable chemical intermediate with significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition. The information and representative protocols provided in this guide are intended to facilitate further research and application of this versatile compound.

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References

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